N-cyclohexyl-4-fluoro-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
Overview
Description
N-cyclohexyl-4-fluoro-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexyl group, a fluorine atom, a morpholine ring, and a benzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-fluoro-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-fluorobenzenesulfonyl chloride with N-cyclohexyl-2-morpholin-4-yl-2-oxoethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise temperature and pressure controls to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-fluoro-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the conversion of the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
N-cyclohexyl-4-fluoro-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating conditions like neuropathic pain and fibromyalgia.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-fluoro-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s morpholine ring can interact with various biological pathways, influencing cellular processes and signaling.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide: Similar structure but with a bromine atom instead of fluorine.
4-(4-fluoro-2-nitrophenyl)morpholine: Contains a morpholine ring and a fluorine atom but differs in the overall structure.
Uniqueness
N-cyclohexyl-4-fluoro-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical properties and biological activities
Properties
IUPAC Name |
N-cyclohexyl-4-fluoro-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O4S/c19-15-6-8-17(9-7-15)26(23,24)21(16-4-2-1-3-5-16)14-18(22)20-10-12-25-13-11-20/h6-9,16H,1-5,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJGWEYPIJYCTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)N2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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